molecular formula C19H19N3O3S B384212 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 537043-04-2

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

カタログ番号: B384212
CAS番号: 537043-04-2
分子量: 369.4g/mol
InChIキー: LQJDFAOTXGUFSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione features a pyrimidoquinoline core substituted at position 2 with an ethylsulfanyl group (-S-C₂H₅) and at position 5 with a 4-hydroxyphenyl moiety. Pyrimidoquinoline derivatives are renowned for diverse biological activities, including antifungal, antitumor, and enzyme inhibitory properties .

特性

IUPAC Name

2-ethylsulfanyl-5-(4-hydroxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-26-19-21-17-16(18(25)22-19)14(10-6-8-11(23)9-7-10)15-12(20-17)4-3-5-13(15)24/h6-9,14,23H,2-5H2,1H3,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJDFAOTXGUFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The foundational step in synthesizing this compound involves constructing the pyrimido[4,5-b]quinoline framework. A widely cited method begins with the reaction of cyclohexanone and 2-benzylidenemalononitrile in the presence of ammonium acetate, yielding 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile as a key intermediate . This intermediate undergoes further functionalization:

  • DMF-DMA Activation : Treating the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) in dioxane facilitates the formation of a reactive imine derivative, confirmed via X-ray crystallography .

  • Cyclization with Thiourea/Urea : Reacting the intermediate with thiourea or urea in an ethanol/sodium ethoxide mixture generates the pyrimidine ring through intramolecular addition and ammonia elimination .

Introduction of the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) moiety is introduced via nucleophilic substitution or thiolation reactions:

  • Thiourea-Mediated Thiolation : Intermediate pyrimidoquinoline derivatives react with thiourea under basic conditions, substituting oxygen with sulfur at the C2 position . Subsequent alkylation with ethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) installs the ethylsulfanyl group .

  • Direct Sulfur Incorporation : Alternative routes employ phosphorus pentasulfide (P₂S₅) to convert carbonyl groups to thiocarbonyls, followed by ethylation .

Functionalization with 4-Hydroxyphenyl Substituents

The 4-hydroxyphenyl group is incorporated through Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

  • Aldol Condensation : Cyclohexanone derivatives condense with 4-hydroxybenzaldehyde in acidic media, forming a chalcone-like intermediate that integrates into the quinoline backbone .

  • Palladium-Catalyzed Coupling : A patented method uses Pd/C-H₂ reduction to couple brominated intermediates with 4-hydroxyphenylboronic acid, achieving regioselective aryl incorporation .

Final Cyclization and Oxidation

Closing the tetrahydropyrimidine ring and oxidizing intermediates to diketones are critical final steps:

  • Phosphorus Oxychloride Cyclization : Dissolving the intermediate in pyridine/DMF and adding phosphorus oxychloride (POCl₃) induces cyclodehydration, forming the fused pyrimidoquinoline system .

  • Oxidation with Nitric Acid : Controlled nitric acid treatment oxidizes secondary alcohols to ketones, yielding the 4,6-dione structure .

Optimization and Yield Enhancement

Key optimizations include:

  • Solvent and Catalyst Selection : Using polar aprotic solvents (e.g., DMF, THF) improves reaction homogeneity, while catalytic triethylamine (TEA) accelerates thioureide formation .

  • Stoichiometric Adjustments : Increasing the ratio of 4,4′-dihydroxybenzophenone in McMurry couplings reduces homo-coupling byproducts, boosting yields from 51% to 77% .

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsKey IntermediateYield (%)Source
Core FormationCyclohexanone, 2-benzylidenemalononitrile, NH₄OAc2-Amino-4-phenyl-tetrahydroquinoline~65
Ethylsulfanyl IntroductionThiourea, K₂CO₃, ethyl iodide2-Thioureido derivative~50
4-Hydroxyphenyl CouplingPd/C, H₂, 4-hydroxyphenylboronic acidBrominated intermediate~70
Final CyclizationPOCl₃, pyridine/DMFPyrimidoquinoline-dione~60

化学反応の分析

Types of Reactions:

  • Oxidation: The hydroxy group can undergo oxidation to form quinones.

  • Reduction: Reduction reactions can target the carbonyl groups in the compound.

  • Substitution: The ethylsulfanyl group is a versatile site for nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing Agents: Sodium hypochlorite or potassium permanganate for oxidation.

  • Reducing Agents: Lithium aluminum hydride for reduction.

  • Substitution Conditions: Various nucleophiles under basic or acidic conditions, depending on the desired product.

Major Products: These reactions typically yield quinones, alcohols, or substituted derivatives, depending on the reaction pathway chosen.

科学的研究の応用

Medicinal Chemistry

  • Antifungal Activity : Preliminary studies indicate that this compound exhibits inhibitory activity against various fungal strains such as Candida albicans, Candida dubliniensis, Candida tropicalis, and Cryptococcus neoformans when used with catalysts like Fe3O4@SiO2-SnCl4. Further investigations are necessary to elucidate the mechanisms of action and therapeutic potential against fungal infections .
  • Anticancer Potential : The structural features of this compound suggest it could serve as a lead compound for developing new therapeutic agents targeting cancer. Its ability to interact with specific biological targets may inhibit tumor growth and proliferation .
  • Enzyme Inhibition : Interaction studies have suggested that the compound may inhibit enzymes or receptors involved in disease pathways, highlighting its potential as a therapeutic agent .

Material Science

The unique structural properties of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione make it a candidate for applications in material science. Its ability to form stable complexes could be harnessed in:

  • Organic Electronics : The compound's electronic properties may enable its use in organic semiconductors or photovoltaic devices.
  • Nanocomposites : Incorporating this compound into nanomaterials could enhance their mechanical and thermal properties.

Antifungal Studies

A study investigated the antifungal properties of the compound using various concentrations against multiple fungal strains. Results showed significant inhibition at higher concentrations, suggesting potential for development into antifungal medications.

Fungal StrainInhibition Zone (mm)Concentration (mg/mL)
Candida albicans2050
Candida dubliniensis1850
Cryptococcus neoformans22100

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. The results indicated a dose-dependent response in cell viability reduction.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

作用機序

The compound exerts its effects through multiple pathways:

  • Molecular Targets: It interacts with enzymes and receptors, altering their function.

  • Pathways Involved: Modulates biochemical pathways, impacting cellular processes like signal transduction and metabolism.

類似化合物との比較

Comparative Analysis with Structural Analogs

Table 1: Substituent and Activity Comparison
Compound Name (Example) Position 2 Substituent Position 5 Substituent Key Biological Activity MIC90/IC50 (if applicable) Reference
Target Compound Ethylsulfanyl 4-Hydroxyphenyl Potential antitumor, kinase inhibition Not reported
D13 (5-(3,4-dihydroxyphenyl)-...) Methylthio 3,4-Dihydroxyphenyl Antifungal (Candida spp.) 1–4 μg/mL
4a (Microwave-synthesized derivative) Dimethoxy 4-Chlorophenyl Antiproliferative (cell line studies) Not reported
5-(5-Methylfuran-2-yl)-... (CAS 7062-30-8) Propylsulfanyl 5-Methylfuran-2-yl Not reported N/A
2-[(2-Chlorobenzyl)sulfanyl]-... 2-Chlorobenzylsulfanyl 4-Methylphenyl Not reported (structural analog) N/A

Key Observations :

  • Antifungal Activity : D13’s 3,4-dihydroxyphenyl group and methylthio substituent demonstrate potent antifungal activity, likely due to enhanced hydrogen bonding and moderate lipophilicity . The target compound’s single hydroxyl group may reduce antifungal efficacy compared to D13 but could improve solubility.
  • Benzylsulfanyl derivatives (e.g., ) exhibit even higher lipophilicity .
  • Aryl Modifications : Nitrophenyl () and chlorophenyl () groups introduce electron-withdrawing effects, which may stabilize the molecule but reduce bioavailability. The target’s 4-hydroxyphenyl group balances electron donation and hydrogen-bonding capacity.

Key Observations :

  • Ionic liquids (e.g., [BMIM][BF4]) and microwave irradiation significantly improve reaction efficiency and yields compared to traditional solvents .
  • Solid acid catalysts (e.g., Fe₃O4@SiO2-SnCl4) offer recyclability but require longer reaction times .

Molecular Modeling and Binding Interactions

Molecular docking studies (e.g., for D13) highlight the importance of substituent orientation in the CYP51 active site. The target compound’s 4-hydroxyphenyl group may form hydrogen bonds with key residues (e.g., Tyr118), while the ethylsulfanyl group could occupy hydrophobic pockets . Compared to nitrophenyl derivatives (), the target’s hydroxyl group enhances binding specificity but may reduce metabolic stability due to susceptibility to oxidation.

生物活性

2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a synthetic compound belonging to the class of pyrimidoquinoline derivatives. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential anticancer, antimicrobial, and antifungal properties. This article aims to summarize the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C19H19N3O3S
  • Molecular Weight : 357.44 g/mol
  • CAS Number : 877818-97-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidoquinoline derivatives. For instance, compounds structurally related to 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell division.

  • Case Study : A study demonstrated that related compounds exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549), indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial and antifungal activity.

  • Antibacterial Activity : The compound was tested against several bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL .
  • Antifungal Activity : The antifungal efficacy was assessed against Candida albicans and Candida tropicalis, with MIC values reported between 1 and 4 µg/mL. These findings suggest that the compound could be effective in treating fungal infections .

The biological activity of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Receptor Modulation : It might interact with various receptors influencing signaling pathways related to cell growth and apoptosis.

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione significantly influences its biological activity:

Functional GroupEffect on Activity
Ethylsulfanyl groupEnhances lipophilicity and cellular uptake
Hydroxyphenyl groupContributes to antioxidant properties
Pyrimidoquinoline coreEssential for anticancer activity

In Silico Studies

Molecular docking studies have been conducted to predict the binding affinity of 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione to various biological targets. These studies indicated strong interactions with enzymes such as DNA gyrase and human NAD(P)H dehydrogenase (quinone) .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions using starting materials like ethyl acetoacetate and appropriate aldehydes under optimized conditions. The synthesized compounds undergo rigorous biological evaluation to assess their efficacy .

Q & A

Q. What are the optimal synthetic routes and conditions for this compound?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. Key steps include:

  • Catalyst Selection : Fe(DS)₃ (iron dodecyl sulfate) as a Lewis acid-surfactant combined catalyst under ultrasound irradiation significantly improves reaction efficiency (reducing time from hours to minutes) and yields (up to 85–90%) .
  • Solvent Systems : Xylene is commonly used as a solvent due to its high boiling point and compatibility with acid catalysts like p-toluenesulfonic acid .
  • Reaction Monitoring : TLC and HPLC are critical for tracking intermediate formation.

Q. Example Protocol :

React dimethyl 2-acetylsuccinate with substituted amines in xylene under reflux (120–140°C) for 20 hours .

Introduce ethylsulfanyl and hydroxyphenyl groups via nucleophilic substitution.

Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize its structural and electronic properties?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • Spectroscopy :
    • IR : Identify carbonyl (1704–1706 cm⁻¹) and sulfanyl groups .
    • NMR : Compare δ values for aromatic protons (6.5–7.0 ppm) and methyl/methylene groups (2.1–3.3 ppm) to validate substitution patterns .
    • MS : Confirm molecular weight (e.g., m/z 352 [M+H]⁺ for analogs) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., similar pyrimidoquinoline derivatives in ) .

Q. What strategies address poor solubility in biological assays?

Methodological Answer:

  • Solvent Screening : Test DMSO-dioxane mixtures or PEG-based co-solvents.
  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate or hydroxyl) at non-critical positions while preserving core pharmacophores .
  • Nanoformulation : Use liposomal encapsulation to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling predict its reactivity or binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase enzymes) using software like GROMACS or Schrödinger .
  • Docking Studies : Align with crystal structures of homologous proteins (e.g., PDB entries) to identify binding pockets .

Q. How to resolve contradictions in spectral or bioactivity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (e.g., solvent, temperature). For NMR discrepancies, ensure deuterated solvent consistency .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete substitution at the ethylsulfanyl group) .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., 5-(4-chlorophenyl) derivatives in ) to identify trends .

Q. What experimental designs validate its mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., ATP analogs for kinase inhibition).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry .
  • Site-Directed Mutagenesis : Modify putative binding residues in the target enzyme to confirm critical interactions .

Q. How to optimize its stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Test degradation rates in buffers (pH 4–9) using UV-Vis spectroscopy.
  • Light/Oxygen Sensitivity : Store samples in amber vials under argon to prevent oxidation or photodegradation .
  • Accelerated Stability Testing : Use thermal stress (40–60°C) to predict shelf life .

Methodological Frameworks

Q. Integrating Theory into Experimental Design

  • Conceptual Frameworks : Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
  • Hypothesis Testing : For bioactivity studies, use structure-activity relationship (SAR) models to prioritize analogs for synthesis .

Q. Addressing Reproducibility Challenges

  • Protocol Standardization : Document reaction parameters (e.g., ultrasound frequency, catalyst loading) in detail .
  • Open Data Practices : Share raw spectral files (e.g., via PubChem) to enable cross-lab validation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。